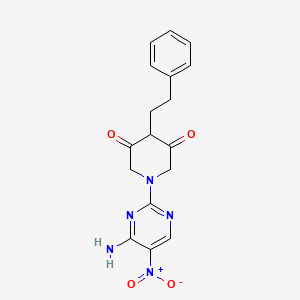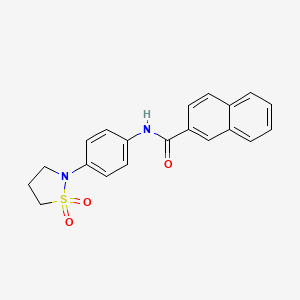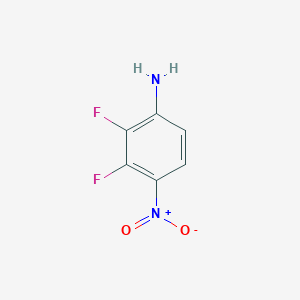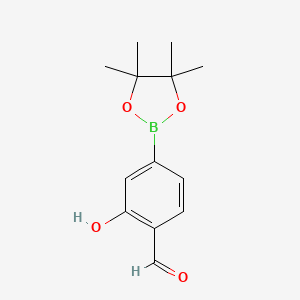
N-(3-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as CP-945,598, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By extension, “2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide” could be explored for its potential antiviral effects, possibly acting on similar biochemical pathways or viral structures.
Anti-inflammatory Properties
The indole nucleus, a component of the compound’s structure, is found in many synthetic drug molecules with anti-inflammatory capabilities . Research could investigate the anti-inflammatory potential of this compound, particularly in the modulation of inflammatory cytokines and pathways.
Anticancer Applications
Indole derivatives are known to possess anticancer activities, which makes them a point of interest in oncology research . The compound could be studied for its ability to inhibit cancer cell growth, induce apoptosis, or disrupt angiogenesis in various cancer models.
Anti-HIV Effects
Compounds with an indole base have been identified as having anti-HIV effects . Given the structural similarities, “2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide” may also hold promise as a potential anti-HIV agent, warranting further investigation into its mechanism of action and efficacy.
Antimicrobial and Antitubercular Activity
Indole derivatives have shown antimicrobial and antitubercular activities, suggesting that the compound could be effective against a range of bacterial pathogens, including Mycobacterium tuberculosis . Synthesis and testing of this compound against various bacterial strains could lead to the development of new antimicrobial agents.
Antidiabetic Potential
Research has indicated that indole derivatives can exhibit antidiabetic properties . This compound could be analyzed for its potential to act as an antidiabetic agent, possibly through the modulation of insulin signaling pathways or glucose metabolism.
Antimalarial Properties
The indole nucleus is present in compounds with antimalarial activity . Exploring the efficacy of “2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide” against Plasmodium species could contribute to the search for new antimalarial drugs.
Anticholinesterase Activity
Indole-based compounds have been associated with anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s . Investigating this compound for its potential to inhibit cholinesterase enzymes could open up new avenues in neuropharmacology.
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-15-7-6-8-16(13-15)21-19(23)14-17-9-4-5-12-22(17)26(24,25)18-10-2-1-3-11-18/h1-3,6-8,10-11,13,17H,4-5,9,12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMRVBOXKAHNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2932767.png)
![3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932771.png)
![Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2932774.png)
![6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride](/img/structure/B2932777.png)

![2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2932779.png)

![Spiro[5.5]undecane-3-carbaldehyde](/img/structure/B2932781.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2932782.png)


![1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2932788.png)
